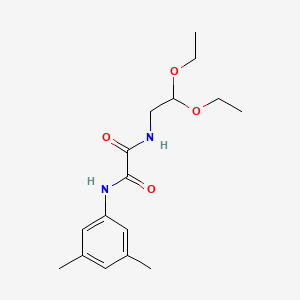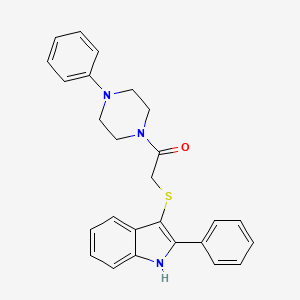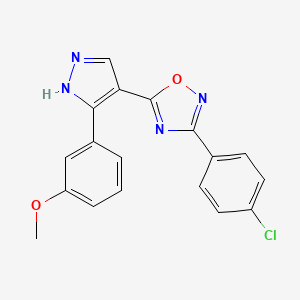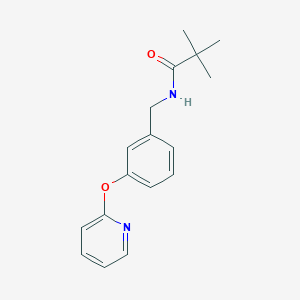
N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide, commonly known as DEEDMO, is a compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of oxamide and has been synthesized through a simple and efficient method.
Aplicaciones Científicas De Investigación
Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives
A study by Martínez-Martínez et al. (1998) focused on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including derivatives like N,N'-bis(3,5-dimethyl-2-hydroxyphenyl)oxamide. These compounds are stabilized by intramolecular three-center hydrogen bonding, which is crucial for their structural conformation and properties. This research highlights the importance of such bonding in determining the chemical and physical characteristics of oxamide derivatives, which can have implications for their applications in material science and synthesis processes (Martínez-Martínez et al., 1998).
Synthesis of Analogues with Improved Systemic Exposure
Owton et al. (1995) explored the synthesis of analogues like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, starting from compounds such as N,N-Diethyl(2-methoxy-4-methyl)benzamide. This research is indicative of the potential pharmaceutical applications of such derivatives in improving the systemic exposure of drugs, which could have implications for the development of new therapeutics (Owton et al., 1995).
Optically Active Polyamides Derived from L-tartaric Acid
Research by Bou et al. (1993) on polyamides containing methoxy groups derived from L-tartaric acid suggests the potential of oxamide derivatives in the synthesis of optically active polymers. These polymers have applications in various industries, including materials science, due to their hydrophilic nature and high optical activity (Bou et al., 1993).
Slow Magnetic Relaxation in Mononuclear Dysprosium(III) Oxamates
A study on the hydrogen-bonded 2D array of mononuclear dysprosium(III) oxamates by Fortea-Pérez et al. (2013) demonstrates the potential of oxamide derivatives in materials science, particularly in the development of single-ion magnets (SIMs) with slow magnetic relaxation properties. This research opens avenues for the application of such compounds in the field of spintronics and magnetic storage materials (Fortea-Pérez et al., 2013).
Electrochemical and Electrofluorescent Properties of Polyamides
Research by Liou et al. (2008) and Sun et al. (2016) on aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine and bis(diphenylamino)-fluorene moieties, respectively, highlights the electrochemical and electrofluorescent properties of these compounds. Such properties are crucial for their potential applications in the development of electrochromic devices, sensors, and optoelectronic materials (Liou et al., 2008); (Sun et al., 2016).
Propiedades
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-21-14(22-6-2)10-17-15(19)16(20)18-13-8-11(3)7-12(4)9-13/h7-9,14H,5-6,10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYISPHNAQVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC(=CC(=C1)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2828322.png)

![5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2828324.png)





![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2828335.png)


